molecular formula C11H11F3O2S B14036850 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14036850
M. Wt: 264.27 g/mol
InChI Key: CEYNOLSVIZIVGF-UHFFFAOYSA-N
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Description

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of a trifluoromethoxy group, a methylthio group, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(methylthio)-2-(trifluoromethoxy)benzene and propan-2-one.

    Reaction Conditions: The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the desired product.

    Catalysts and Solvents: Catalysts, such as palladium or copper, may be used to enhance the reaction efficiency. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

Scientific Research Applications

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are influenced by the compound’s activity, leading to specific physiological or biochemical outcomes.

Comparison with Similar Compounds

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(5-(Methylthio)phenyl)propan-2-one: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    1-(2-(Trifluoromethoxy)phenyl)propan-2-one: Lacks the methylthio group, leading to variations in its chemical behavior and applications.

Uniqueness: The presence of both the trifluoromethoxy and methylthio groups in this compound imparts unique chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[5-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3O2S/c1-7(15)5-8-6-9(17-2)3-4-10(8)16-11(12,13)14/h3-4,6H,5H2,1-2H3

InChI Key

CEYNOLSVIZIVGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC)OC(F)(F)F

Origin of Product

United States

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